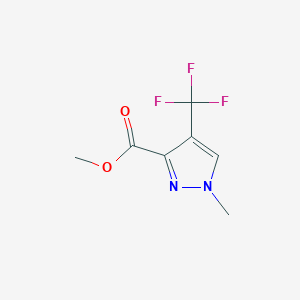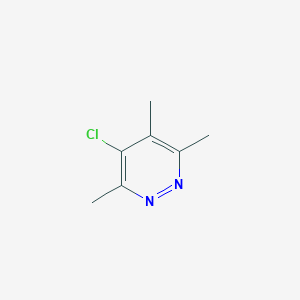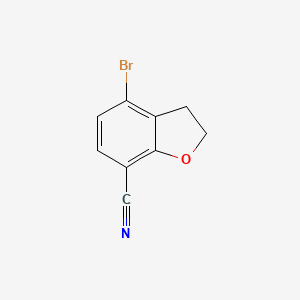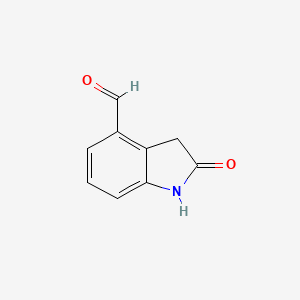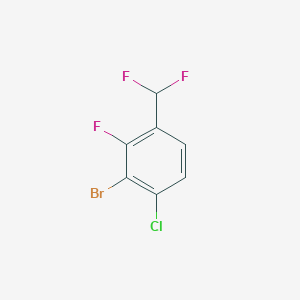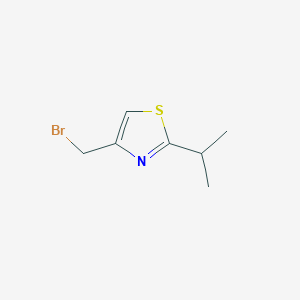![molecular formula C17H22BrN3O2Si B12962579 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a carboxaldehyde group, along with a brominated phenyl ring that is further modified with a tert-butyl dimethylsilyl ether group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine.
Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Silylation: The hydroxyl group on the phenyl ring is protected by converting it to a tert-butyl dimethylsilyl ether using tert-butyl dimethylsilyl chloride and a base like imidazole.
Formylation: The carboxaldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The tert-butyl dimethylsilyl ether group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide).
Major Products
Oxidation: 5-Pyrimidinecarboxylic acid, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-.
Reduction: 5-Pyrimidinemethanol, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-hydroxyphenyl]-.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions and signaling pathways. The brominated phenyl ring can be particularly useful for creating radiolabeled compounds for imaging studies.
Medicine
In medicine, this compound or its derivatives could be explored for their potential therapeutic properties. The presence of the amino and aldehyde groups suggests that it could interact with biological targets such as enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- depends on its specific application
Amino Group: Can form hydrogen bonds or ionic interactions with biological molecules.
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Brominated Phenyl Ring: Can participate in halogen bonding or be used for radiolabeling.
Silyl Ether Group: Provides protection for the hydroxyl group, which can be deprotected under specific conditions to reveal the reactive hydroxyl group.
相似化合物的比较
Similar Compounds
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-chloro-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with a chlorine atom instead of bromine.
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-fluoro-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with a fluorine atom instead of bromine.
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-iodo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- lies in its specific combination of functional groups. The brominated phenyl ring provides unique reactivity and potential for radiolabeling, while the silyl ether group offers protection for the hydroxyl group, allowing for selective deprotection and further functionalization.
属性
分子式 |
C17H22BrN3O2Si |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
2-amino-4-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C17H22BrN3O2Si/c1-17(2,3)24(4,5)23-14-7-6-12(18)8-13(14)15-11(10-22)9-20-16(19)21-15/h6-10H,1-5H3,(H2,19,20,21) |
InChI 键 |
FSUVZVHELQVKIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C2=NC(=NC=C2C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


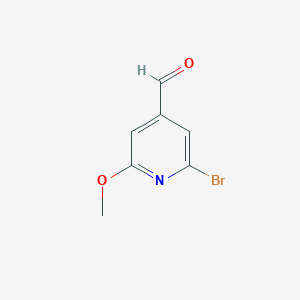
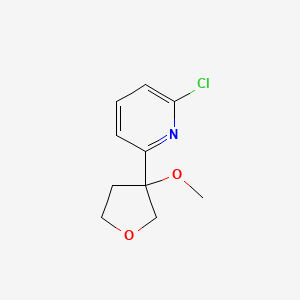
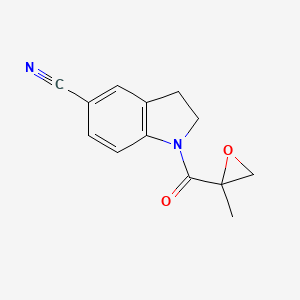


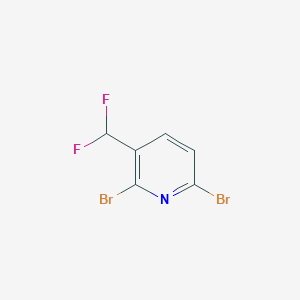
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)
